molecular formula C12H15NO3S B2642279 N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide CAS No. 2094834-59-8

N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide

Cat. No. B2642279
CAS RN: 2094834-59-8
M. Wt: 253.32
InChI Key: JWBMFLHHAMCSKF-KOLCDFICSA-N
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Description

The compound is a complex organic molecule. It contains a thieno[3,2-b]pyran ring, which is a type of heterocyclic compound . This ring is substituted with various functional groups, including a hydroxyl group and an amide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyran derivatives can be synthesized through multicomponent reactions (MCRs). These reactions often involve aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds .


Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 21 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, and 5 aromatic bonds . It also contains a five-membered ring and two six-membered rings .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C24H45NO10 and an average mass of 507.615 Da . The predicted physical and chemical properties include a density of 1.3±0.1 g/cm3, a boiling point of 666.0±55.0 °C at 760 mmHg, and a flash point of 356.6±31.5 °C .

properties

IUPAC Name

N-[(6S,7S)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-4-8(14)13-9-10-7(5-6-17-10)16-12(2,3)11(9)15/h4-6,9,11,15H,1H2,2-3H3,(H,13,14)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBMFLHHAMCSKF-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CS2)NC(=O)C=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CS2)NC(=O)C=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide

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